An In-Depth Technical Guide to Trimetazidine-d8 Dihydrochloride
An In-Depth Technical Guide to Trimetazidine-d8 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Trimetazidine-d8 Dihydrochloride, focusing on its properties, synthesis, and critical applications in analytical science. Designed for professionals in drug development and research, this document synthesizes technical data with practical, field-proven insights to support advanced analytical workflows.
Core Identification and Properties
Trimetazidine-d8 Dihydrochloride is the deuterated analog of Trimetazidine Dihydrochloride, an anti-anginal agent. Its primary role in a scientific setting is not therapeutic but analytical; it serves as a high-fidelity internal standard for the quantification of trimetazidine in biological matrices.[1][2]
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
CAS Number: 1219795-37-5 [1][2][3]
The stable, heavy isotopes of deuterium (d8) incorporated into the molecule render it chemically identical to the parent drug but mass-shifted. This key difference allows a mass spectrometer to distinguish between the analyte (trimetazidine) and the internal standard (trimetazidine-d8), which is the foundational principle of its application.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1219795-37-5 | [1][2][3] |
| Molecular Formula | C₁₄H₁₆D₈Cl₂N₂O₃ | [2][3] |
| Molecular Weight | ~347.31 g/mol | [2][3][4] |
| Formal Name | 1-(2,3,4-trimethoxybenzyl)piperazine-2,2,3,3,5,5,6,6-d8, dihydrochloride | [1] |
| Appearance | White to Off-white Solid | - |
| Purity | ≥99% deuterated forms (d1-d8) | [1] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [1] |
Scientific Rationale and Application
The Critical Role of an Internal Standard
In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), results can be skewed by several factors, including sample loss during extraction, variability in instrument injection volume, and ion suppression or enhancement (matrix effects). An ideal internal standard (IS) co-elutes with the analyte and experiences the same physical and chemical variations. Because the IS is added at a known, fixed concentration to every sample, standard, and blank, any variation in its signal can be used to normalize the signal of the analyte. This mathematical correction ensures high accuracy and precision.
Trimetazidine-d8 is considered the "gold standard" for this purpose because, as a stable isotope-labeled (SIL) internal standard, its physicochemical properties are nearly identical to the unlabeled analyte, trimetazidine. This ensures it behaves identically during sample preparation and chromatographic separation, providing the most reliable correction for analytical variability.[5]
Context: Mechanism of Action of Trimetazidine
To appreciate the context of its analytical use, understanding the parent compound's mechanism is crucial. Trimetazidine is a metabolic modulator.[6][7] It inhibits the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key player in the beta-oxidation of free fatty acids.[8][9][10] This inhibition shifts the heart's energy metabolism from fatty acid oxidation toward the more oxygen-efficient pathway of glucose oxidation.[6][11][12] This metabolic switch allows for the production of ATP with lower oxygen consumption, which is beneficial in ischemic conditions like angina pectoris.[12][13]
Bioanalytical Methodology: Quantification in Human Plasma
The quantification of trimetazidine in pharmacokinetic and bioequivalence studies is a primary application for its deuterated analog.[5] The following protocol describes a validated, industry-standard Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
Experimental Protocol: UPLC-MS/MS Quantification
1. Preparation of Standards and Quality Controls (QCs):
- Prepare a primary stock solution of Trimetazidine Dihydrochloride and a separate stock of Trimetazidine-d8 Dihydrochloride (Internal Standard) in methanol (e.g., at 1 mg/mL).
- From the trimetazidine stock, create a series of working standard solutions via serial dilution to build a calibration curve (e.g., 0.05 to 100 ng/mL).[5]
- Prepare QC samples at low, medium, and high concentrations in blank, pooled human plasma.
- Prepare an IS working solution by diluting the IS stock solution (e.g., to 50 ng/mL).
2. Sample Preparation (Protein Precipitation):
- Aliquot 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the IS working solution to each tube (except for blank matrix samples) and vortex briefly. This "spiking" step is critical for accurate quantification.
- Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 2 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
3. Chromatographic and Mass Spectrometric Conditions:
Table 2: UPLC-MS/MS Method Parameters
| Parameter | Setting | Rationale |
| UPLC System | Waters ACQUITY UPLC or equivalent | Provides high resolution and rapid separation. |
| Column | UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | C18 is a reverse-phase chemistry that provides excellent retention for trimetazidine.[5] |
| Mobile Phase | Acetonitrile and 5 mM Ammonium Formate (pH 3.5) (40:60, v/v) | Isocratic elution provides stable retention times. Ammonium formate aids in protonation for positive ion mode.[5] |
| Flow Rate | 0.3 mL/min | Optimal for a 2.1 mm ID column, ensuring sharp peaks. |
| Column Temp. | 40 °C | Ensures reproducible retention times by controlling mobile phase viscosity. |
| Injection Vol. | 5 µL | A small volume is sufficient for the high sensitivity of the MS system. |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex or Waters) | Required for Multiple Reaction Monitoring (MRM) scans. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Trimetazidine contains basic nitrogen atoms that readily accept a proton. |
| MRM Transitions | Trimetazidine: 267.1 → 181.1Trimetazidine-d8: 275.2 → 181.1 | These precursor→product ion transitions are highly specific and provide excellent sensitivity.[5][14] |
| Dwell Time | 100 ms | Balances the number of data points across the peak with sensitivity. |
4. Data Analysis and Validation:
- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the Peak Area Ratio (Analyte Area / IS Area).
- Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.
- Quantify unknown samples by interpolating their Peak Area Ratio from the calibration curve.
- The method must be validated according to regulatory guidelines (e.g., ICH M10), assessing linearity, accuracy, precision, selectivity, and matrix effect.[15][16]
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow from sample receipt to final data output in a regulated bioanalytical laboratory.
Synthesis and Metabolic Fate
Conceptual Synthesis Pathway
While detailed synthetic procedures are often proprietary, the synthesis of trimetazidine generally involves the reaction of 2,3,4-trimethoxy benzaldehyde with piperazine, often using formic acid as a catalyst in a reductive amination reaction.[17] The deuterated analog would be synthesized using a deuterated piperazine source or other deuterated reagents to introduce the eight deuterium atoms onto the piperazine ring.
Metabolic Pathway of Trimetazidine
Understanding the metabolism of the parent drug is crucial for comprehensive pharmacokinetic analysis. Trimetazidine is metabolized in the liver, with major biotransformations including N-oxidation and O-demethylation, followed by potential conjugation.
Conclusion
Trimetazidine-d8 Dihydrochloride (CAS: 1219795-37-5) is an indispensable tool for drug development professionals. Its function as a stable isotope-labeled internal standard enables the development of highly accurate, precise, and robust bioanalytical methods, primarily using UPLC-MS/MS. This ensures the integrity of pharmacokinetic and bioequivalence data, which is fundamental to regulatory submission and the successful clinical development of trimetazidine formulations. The methodologies described herein represent a validated framework for its effective implementation in a regulated scientific environment.
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